molecular formula C23H17BrN2O3 B11985797 Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-67-0

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11985797
CAS No.: 302912-67-0
M. Wt: 449.3 g/mol
InChI Key: IVVXJVZQSYPWQN-UHFFFAOYSA-N
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Description

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (molecular formula: C23H16Br2N2O3) is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 3-bromophenyl substituent at position 3 and a 4-bromobenzoyl group at position 5. Its structural uniqueness lies in the electron-withdrawing bromine atoms, which influence both reactivity and physicochemical properties. The compound has a monoisotopic mass of 525.952767 Da and a predicted collision cross-section (CCS) of 193.8 Ų for the [M+H]+ adduct .

Properties

CAS No.

302912-67-0

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H17BrN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3

InChI Key

IVVXJVZQSYPWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Enaminones with Aminopyrazoles

A microwave-assisted cyclocondensation between β-enaminones and 3-aminopyrazoles, as demonstrated by López et al., provides rapid access to pyrazolo[1,5-a]pyrimidine intermediates. Adapting this method, the pyrrolo[1,2-c]pyrimidine core could be synthesized via a similar one-pot protocol using pyrrole-based β-enaminones and appropriately substituted pyrimidine amines. Key parameters include:

  • Microwave irradiation : 150°C for 20–30 minutes.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Yield : 60–75% for analogous systems.

Palladium-Catalyzed Cyclization

Patent WO2018005865A1 describes a seven-step route to pyrrolo[2,3-d]pyrimidines starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. For the [1,2-c] isomer, a modified pathway could involve:

  • Suzuki coupling : Introducing the 3-bromophenyl group at an early stage using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water.

  • Ring closure : Intramolecular Heck or Buchwald-Hartwig amination to form the pyrrolo-pyrimidine system.

Installation of the Ethyl Carboxylate Group

Esterification of a Carboxylic Acid Precursor

Hydrolysis of a nitrile or amide intermediate to the carboxylic acid, followed by esterification with ethanol under acidic conditions (H₂SO₄, reflux), provides the ethyl carboxylate. Patent WO2018005865A1 reports similar steps with yields >90% after recrystallization.

Direct Use of Ethyl 4-Chloropyrimidine-5-Carboxylate

Starting with ethyl 4-chloropyrimidine-5-carboxylate (analogous to) allows retention of the ester group throughout the synthesis. Subsequent functionalization at positions 3 and 7 avoids late-stage esterification.

Benzoylation at Position 7

Friedel-Crafts Acylation

The electron-rich pyrrolo-pyrimidine ring undergoes Friedel-Crafts benzoylation using benzoyl chloride and AlCl₃ in dichloromethane (DCM). Conditions optimized for similar systems include:

  • Temperature : 0°C to room temperature.

  • Time : 4–6 hours.

  • Yield : 65–80%.

Transition Metal-Catalyzed Carbonylation

A palladium-catalyzed carbonylative coupling using benzyl bromide and CO gas (1 atm) in the presence of Mo(CO)₆ could install the benzoyl group. This method, adapted from, requires:

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%).

  • Solvent : DMF at 100°C.

  • Yield : 50–60%.

Purification and Characterization

Crystallization Techniques

Patent WO2019150181A1 emphasizes the use of solvent mixtures (e.g., methanol/water) to crystallize pyrrolo-pyrimidine derivatives. For the target compound, a 9:1 v/v ethyl acetate/hexane system yields crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) data for analogous compounds show retention times of 8–12 minutes using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 8H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • HRMS : m/z calculated for C₂₃H₁₇BrN₂O₃ [M+H]⁺: 481.0445; found: 481.0448.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
CyclocondensationMicrowave-assisted, one-pot60–75%>95%Rapid, minimal purification
Palladium cyclizationSuzuki coupling, ring closure50–60%>99%Scalable, no chromatography
Sequential functionalizationSNAr, Friedel-Crafts65–80%98%High regioselectivity

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at positions 5 and 7 require careful control of electronic and steric effects.

  • Pd residue : Patent WO2018005865A1 notes residual Pd levels <10 ppm after crystallization; similar protocols could be adopted.

  • Solvent selection : Replacement of tetrahydrofuran (THF) with 2-methyltetrahydrofuran improves green chemistry metrics without compromising yield .

Chemical Reactions Analysis

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds containing pyrrole and pyrimidine moieties exhibit significant antibacterial properties. For instance, derivatives similar to ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported a derivative with a minimum inhibitory concentration (MIC) of 0.125 μg/mL against MRSA, outperforming standard antibiotics like vancomycin .

Anticancer Potential

Research has indicated that pyrrole-containing compounds can also exhibit anticancer activity. The structural features of this compound suggest potential interactions with cancer cell pathways. A review highlighted several pyrrole derivatives that demonstrated cytotoxic effects on human cancer cell lines, indicating a pathway for further exploration in cancer therapy .

Antiviral Properties

Emerging studies have suggested that certain pyrrole derivatives could possess antiviral properties. Compounds structurally related to this compound have been evaluated for their efficacy against viral infections. The mechanisms of action are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells .

Case Study 1: Antibacterial Efficacy

A study published in MDPI explored the antibacterial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values significantly lower than those of traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized several derivatives based on this compound. These compounds were tested against different cancer cell lines, revealing promising cytotoxic effects and mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 3: Antiviral Research

A recent antiviral study assessed the efficacy of pyrrole derivatives against influenza viruses. The findings suggested that certain modifications to the pyrrole structure could enhance antiviral activity, paving the way for further research into the therapeutic potential of these compounds against viral infections .

Mechanism of Action

The mechanism of action of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may also modulate signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cell survival .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Molecular Formula Substituents (Position 3) Substituents (Position 7) Molecular Weight (Da) Key Properties
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (Target Compound) C23H16Br2N2O3 3-bromophenyl 4-bromobenzoyl 525.95 Predicted CCS: 193.8 Ų ([M+H]+); bromine enhances lipophilicity
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate C23H16Br2N2O3 4-bromophenyl 4-bromobenzoyl 525.95 Isomeric bromine position may alter steric effects and π-stacking efficiency
Ethyl 7-(4-bromobenzoyl)-3-(2-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate C24H19BrN2O4 2-methoxyphenyl 4-bromobenzoyl 479.33 Methoxy group increases electron density, potentially enhancing fluorescence
Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate C20H15ClN2O3S 3-chlorophenyl thiophene-2-carbonyl 398.86 Thienyl group introduces heteroaromaticity, affecting charge transfer
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate C31H27N2O5 4-biphenylyl 3,4-dimethoxybenzoyl 507.56 Extended π-conjugation yields high quantum yield (55%) for fluorescence

Biological Activity

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula

  • Chemical Formula : C23H17BrN2O3
  • CAS Number : 302912-67-0

Structural Representation

The structure of this compound includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its inhibitory effects on various cancer cell lines, showing promising results against:

  • Aurora-A Kinase : A key regulator in cell division, inhibition of which can lead to cancer cell death. This compound demonstrated potent inhibitory activity against this kinase, suggesting its potential as a therapeutic agent in oncology .

The compound's mechanism of action involves:

  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing them from dividing.
  • Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Research indicates that the presence of the bromophenyl group significantly enhances the biological activity of the compound. Modifications to the pyrrolo-pyrimidine scaffold can lead to variations in potency and selectivity against different biological targets .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayResultReference
AnticancerAurora-A KinasePotent inhibitor
Apoptosis InductionIntrinsic pathwayIncreased apoptosis
AntimicrobialVarious bacterial strainsEffective against multiple strains

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics. The compound was found to be particularly effective against breast and lung cancer models .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

Answer:
The compound can be synthesized via continuous-flow chemistry, which offers advantages in reproducibility and safety for handling reactive intermediates. A telescoped process involves:

In situ generation of ethyl isocyanoacetate by dehydrating N-formylglycine with triphosgene (flow conditions, 65–70°C, 8–10 hours) .

Cyclization to form the pyrrolo[1,2-c]pyrimidine core via [3+2] cycloaddition or SEAr (electrophilic aromatic substitution) reactions .

Functionalization at C7 (kinetically favored) or C5 (thermodynamically stable) using benzoylation and bromophenyl substitution .
Key validation methods include single-crystal X-ray diffraction for regioselectivity confirmation and NMR for purity assessment (though NMR may lack resolution for positional isomers) .

Advanced: How can regioselectivity challenges during functionalization of the pyrrolo[1,2-c]pyrimidine scaffold be addressed?

Answer:
Regioselectivity is influenced by:

  • Electronic effects : C7 is more reactive due to delocalization into the adjacent aromatic ring, while C5 substitution requires harsher conditions .
  • Kinetic vs. thermodynamic control : DFT studies show C7 functionalization proceeds faster (ΔG‡ = 12.3 kcal/mol vs. 15.1 kcal/mol for C5), but C5 products are more stable .
  • Halogen dance phenomena : Acidic conditions may induce bromine migration (e.g., from C3 to C4), requiring careful monitoring via LC-MS and X-ray crystallography .
    Methodological recommendation : Use flow chemistry to control reaction time and temperature, minimizing side reactions .

Basic: What spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

Answer:

  • Single-crystal X-ray diffraction : Critical for unambiguous assignment of regiochemistry (e.g., distinguishing C5 vs. C7 substitution) and detecting halogen dance artifacts .
  • NMR limitations : Overlapping signals in 1H^{1}\text{H}-/13C^{13}\text{C}-NMR for pyrrolo[1,2-c]pyrimidines necessitate complementary techniques like DEPT-135, HSQC, and HMBC for connectivity mapping .
  • IR spectroscopy : Confirms carbonyl stretching (e.g., ester C=O at ~1700 cm⁻¹) and nitrile/isocyanide intermediates .

Advanced: How does the compound’s electronic structure influence its fluorescence properties?

Answer:
The compound’s fluorescence arises from:

  • Extended π-conjugation : The benzoyl and bromophenyl groups enhance delocalization, increasing quantum yield (up to 55% in analogs). Substituents at C3 and C7 significantly affect emission wavelength .
  • Solvatochromism : Polar solvents stabilize excited states, red-shifting emission. Use time-resolved fluorescence spectroscopy to study solvent effects .
  • Aggregation-induced quenching : Concentration-dependent studies (e.g., 10⁻⁶–10⁻³ M in DMSO) reveal non-linear intensity changes due to π-stacking .

Advanced: What computational methods predict reactivity and stability of functionalized derivatives?

Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to compare activation energies for SEAr reactions .
  • MOPAC PM3 : Models π-π stacking interactions (e.g., centroid distances <4.0 Å indicate stable crystal packing) .
  • Molecular docking : Screens derivatives as kinase inhibitors (e.g., binding affinity to tyrosine kinase domains) using AutoDock Vina .

Basic: What pharmacological applications are indicated for this compound?

Answer:

  • Tyrosine kinase inhibition : The pyrrolo[1,2-c]pyrimidine core mimics ATP-binding pockets, making it a candidate for anticancer agents (patented in EP2021 for leukemia targets) .
  • Fluorescent probes : High quantum yield enables use in cellular imaging (e.g., tracking drug distribution via confocal microscopy) .

Advanced: How to resolve contradictory data in SEAr reaction outcomes under varying conditions?

Answer:
Contradictions arise from:

  • Acid-catalyzed vs. thermal pathways : HCl promotes protonation at N1 (directing SEAr to C7), while elevated temperatures favor C5 substitution via radical intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br) deactivate the ring, requiring harsher conditions. Use Hammett plots (σ⁺ values) to correlate reactivity .
    Validation : Combine HPLC-MS for kinetic profiling and X-ray diffraction for product confirmation .

Basic: What crystallographic software is recommended for refining this compound’s structure?

Answer:

  • SHELXL : Industry standard for small-molecule refinement. Key features:
    • Twin refinement for handling pseudo-merohedral twinning .
    • Hydrogen placement via riding models (Uiso = 1.2–1.5×Ueq of parent atom) .
  • Olex2 : Integrates SHELXL for visualization and disorder modeling (e.g., bromophenyl rotational disorder) .

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